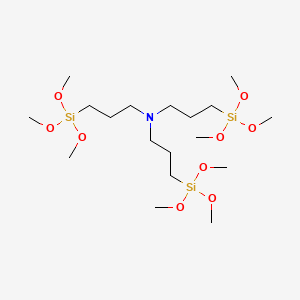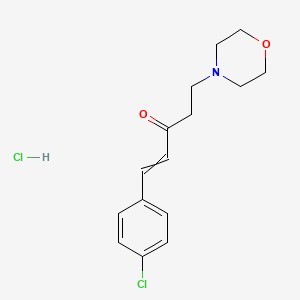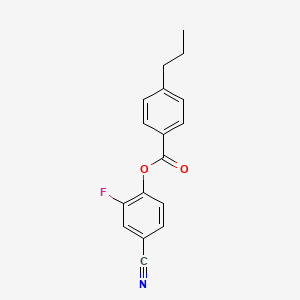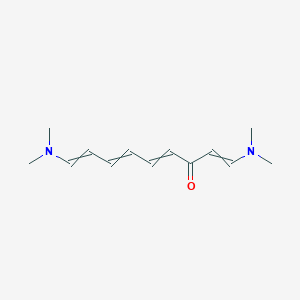
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one: is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of dimethylamine with a suitable aldehyde or ketone, followed by a series of reactions to introduce the double bonds and achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different levels of hydrogenated compounds .
Applications De Recherche Scientifique
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one involves its interaction with molecular targets through its reactive functional groups. The dimethylamino groups and double bonds play a crucial role in its reactivity, allowing it to participate in various chemical reactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diphenyl-1,3,6,8-nonatetraen-5-one: Similar in structure but with phenyl groups instead of dimethylamino groups.
2,5-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclopentanone: Another compound with dimethylamino groups but different core structure.
Propriétés
Numéro CAS |
86093-81-4 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1,9-bis(dimethylamino)nona-1,4,6,8-tetraen-3-one |
InChI |
InChI=1S/C13H20N2O/c1-14(2)11-8-6-5-7-9-13(16)10-12-15(3)4/h5-12H,1-4H3 |
Clé InChI |
WRKFEHMGXYJGKR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=CC=CC(=O)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
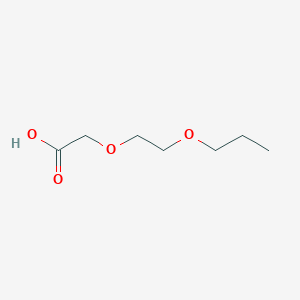

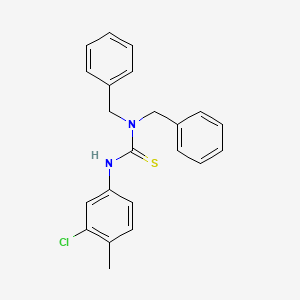
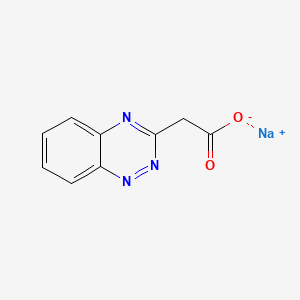
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
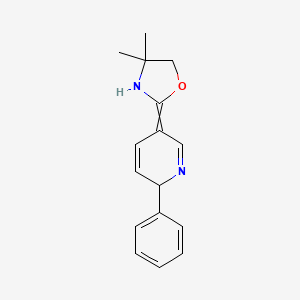
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
